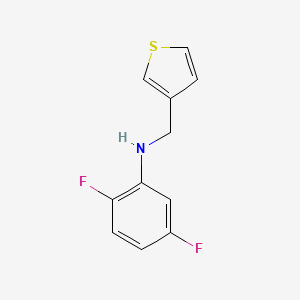

2,5-difluoro-N-(thiophen-3-ylmethyl)aniline

Description

2,5-Difluoro-N-(thiophen-3-ylmethyl)aniline is a fluorinated aniline derivative featuring a thiophene-methyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₀F₂NS, with a molecular weight of 235.26 g/mol. The compound combines the electron-withdrawing effects of fluorine atoms at the 2- and 5-positions of the aniline ring with the π-electron-rich thiophene moiety, making it a unique candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C11H9F2NS |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

2,5-difluoro-N-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C11H9F2NS/c12-9-1-2-10(13)11(5-9)14-6-8-3-4-15-7-8/h1-5,7,14H,6H2 |

InChI Key |

BCMYYGUQMBNTLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)NCC2=CSC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,5-difluoroaniline and thiophen-3-ylmethanol.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert thiophen-3-ylmethanol to thiophen-3-ylmethyl chloride.

N-Alkylation: The thiophen-3-ylmethyl chloride is then reacted with 2,5-difluoroaniline in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Derivatives with different functional groups replacing the fluorine atoms.

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Scientific Research Applications

2,5-Difluoro-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(thiophen-3-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets, while the thiophen-3-ylmethyl group can modulate its electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2,5-difluoro-N-(thiophen-3-ylmethyl)aniline and related compounds in terms of structure, electronic properties, and reactivity.

Key Comparisons :

Electronic Effects :

- The thiophene-methyl group in the target compound introduces π-conjugation and sulfur-based electron donation, moderating the electron-withdrawing effects of fluorine atoms. In contrast, fluorophenyl substituents (e.g., 3- or 4-fluoro derivatives) amplify electrophilicity due to inductive effects .

- Trifluoromethyl groups (e.g., in 3-(trifluoromethyl)aniline) exert stronger electron withdrawal than fluorine, leading to higher acidity (pKa ~1.5–2.5) compared to 2,5-difluoro derivatives (pKa ~3–4) .

This contrasts with smaller substituents like 3-fluorophenyl, which facilitate faster reactions in SNAr (nucleophilic aromatic substitution) pathways . Thiazole-containing derivatives (e.g., ) exhibit heterocyclic stability and metal-coordinating properties, making them superior in catalysis compared to thiophene-based analogs .

Synthetic Yields :

- While direct yield data for the target compound are unavailable, similar compounds like N-(2,5-dimethylhexan-2-yl)-3-(trifluoromethyl)aniline () are synthesized in moderate yields (34%), suggesting challenges in sterically hindered aminations .

Thermal and Spectral Properties :

Biological Activity

2,5-Difluoro-N-(thiophen-3-ylmethyl)aniline is a compound of significant interest due to its unique structural features, including the presence of fluorine atoms and a thiophene ring. These characteristics may enhance its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, presenting data from diverse studies, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈F₂N₂S, with a molecular weight of approximately 225.26 g/mol. The compound features:

- Fluorine Substituents : Two fluorine atoms that enhance lipophilicity and biological activity.

- Thiophene Ring : A five-membered aromatic ring containing sulfur, contributing to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atoms facilitate strong hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or receptor signaling pathways. This mechanism underpins its potential therapeutic effects in various conditions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Cytotoxicity Studies : In vitro assays have shown that derivatives containing fluorinated anilines can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) at sub-micromolar concentrations .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | <10 | Induces apoptosis |

| This compound | U-937 | <20 | Modulates receptor signaling |

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties:

- In Vivo Studies : Animal models have demonstrated that similar compounds can reduce inflammation markers in conditions such as arthritis. The mechanism involves inhibition of pro-inflammatory cytokines.

Case Studies

- Study on Anticancer Properties : A study evaluated the effects of various aniline derivatives on cancer cell proliferation. The results indicated that this compound showed significant growth inhibition in multiple cancer cell lines compared to standard treatments like doxorubicin .

- Anti-inflammatory Effects : In another study focusing on thiophene derivatives, it was observed that these compounds significantly reduced edema in animal models of acute inflammation, suggesting a potential for therapeutic use in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.